Bdpc hydrochloride
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Overview
Description
Bdpc hydrochloride, also known as bromadol hydrochloride, is a potent synthetic opioid with a distinctive arylcyclohexylamine chemical structure. It was developed by Daniel Lednicer at Upjohn in the 1970s. The compound is known for its high potency, being estimated to be around 504 times the potency of morphine for its more active trans-isomer .
Preparation Methods
Bdpc hydrochloride is synthesized through a series of chemical reactions involving the formation of its arylcyclohexylamine structure. The synthetic route typically involves the reaction of 4-bromobenzyl cyanide with cyclohexanone in the presence of a base to form the intermediate compound. This intermediate is then subjected to reductive amination with dimethylamine to yield Bdpc. The final step involves the conversion of Bdpc to its hydrochloride salt by treatment with hydrochloric acid .
Chemical Reactions Analysis
Bdpc hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can convert this compound to its corresponding alcohols or amines.
Substitution: The bromine atom in the aryl ring can be substituted with other halogens or functional groups using appropriate reagents and conditions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles for substitution reactions
Scientific Research Applications
Bdpc hydrochloride has several scientific research applications:
Chemistry: It is used as a reference material in analytical chemistry for studying the properties and reactions of synthetic opioids.
Biology: The compound is used in biological research to study its effects on opioid receptors and its potential as a pain management drug.
Medicine: this compound is investigated for its analgesic properties and potential use in pain management therapies.
Industry: The compound is used in the development of new synthetic opioids and related pharmaceuticals
Mechanism of Action
Bdpc hydrochloride exerts its effects by binding to opioid receptors in the central nervous system. It primarily targets the mu-opioid receptor, leading to analgesic effects. The binding of this compound to these receptors inhibits the release of neurotransmitters, reducing the perception of pain. The compound’s high potency is attributed to its strong affinity for the mu-opioid receptor and its ability to cross the blood-brain barrier efficiently .
Comparison with Similar Compounds
Bdpc hydrochloride is compared with other synthetic opioids such as fentanyl, cebranopadol, and tramadol. While all these compounds act on opioid receptors, this compound is unique due to its arylcyclohexylamine structure and its exceptionally high potency. Similar compounds include:
Fentanyl: Another highly potent synthetic opioid, but with a different chemical structure.
Cebranopadol: A novel analgesic with a mixed mechanism of action on opioid and nociceptin receptors.
Tramadol: A less potent synthetic opioid with additional action on serotonin and norepinephrine reuptake
This compound stands out due to its unique structure and high potency, making it a valuable compound for research and potential therapeutic applications.
Properties
CAS No. |
70895-01-1 |
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Molecular Formula |
C22H29BrClNO |
Molecular Weight |
438.8 g/mol |
IUPAC Name |
4-(4-bromophenyl)-4-(dimethylamino)-1-(2-phenylethyl)cyclohexan-1-ol;hydrochloride |
InChI |
InChI=1S/C22H28BrNO.ClH/c1-24(2)22(19-8-10-20(23)11-9-19)16-14-21(25,15-17-22)13-12-18-6-4-3-5-7-18;/h3-11,25H,12-17H2,1-2H3;1H |
InChI Key |
UOEMILZBKFSGOB-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C1(CCC(CC1)(CCC2=CC=CC=C2)O)C3=CC=C(C=C3)Br.Cl |
Origin of Product |
United States |
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